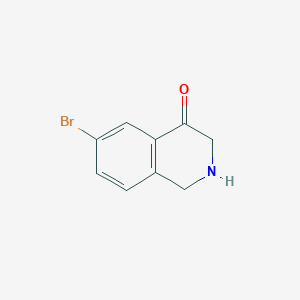

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one

Description

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one is a brominated heterocyclic compound featuring a fused isoquinolinone scaffold. Its molecular formula is C₉H₈BrNO, with a bromine substituent at the 6-position of the isoquinolinone ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural similarity to bioactive natural alkaloids and its versatility as a synthetic intermediate . The bromine atom enhances electrophilic reactivity, making it a key functional group for further derivatization in drug discovery pipelines. Its crystal structure and hydrogen-bonding patterns have been studied to optimize its physicochemical properties .

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

6-bromo-2,3-dihydro-1H-isoquinolin-4-one |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,11H,4-5H2 |

InChI Key |

QJDFAARTSNINMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroisoquinolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one would involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form 2,3-dihydroisoquinolin-4(1H)-one.

Oxidation Reactions: Oxidation can lead to the formation of isoquinolin-4-one derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Various substituted isoquinolinones.

Reduction: 2,3-Dihydroisoquinolin-4(1H)-one.

Oxidation: Isoquinolin-4-one derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds and their similarity to 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one, based on molecular descriptors and functional group positioning:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 76228-06-3 | 0.91 | Quinolinone core vs. isoquinolinone |

| 5-Bromo-1H-indole-3-carbaldehyde | 877-03-2 | 0.86 | Indole scaffold lacking fused bicyclic system |

| 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride | 1196157-36-4 | 0.89 | Absence of bromine; hydrochloride salt form |

| 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | 67902-64-1 | 0.84 | Methoxy substituent at position 7 vs. bromine |

Notes:

- The quinolinone analog (CAS 76228-06-3) shares a fused bicyclic system but differs in nitrogen positioning, altering electronic properties and binding interactions .

- Methoxy-substituted derivatives (e.g., CAS 67902-64-1) exhibit reduced electrophilicity compared to brominated analogs, impacting reactivity in cross-coupling reactions .

Key Research Findings and Implications

Bromine as a Bioisostere : Bromine enhances receptor binding in serotoninergic analogs compared to chlorine or methoxy groups, validating its use in CNS drug design .

Synthetic Versatility: Brominated isoquinolinones serve as robust intermediates for spiroheterocycles, enabling access to antitubercular and anticancer scaffolds .

Structural Limitations : The 6-bromo substitution may sterically hinder interactions in planar binding pockets, as seen in reduced activity against 5-HT2A receptors compared to smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.